Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is a synthetic organic compound. [] While its direct source is not explicitly mentioned in the provided papers, its structure suggests it is a derivative of 4-aminobenzoic acid (PABA). [] It serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. [, ]
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate is an organic compound notable for its diverse applications in chemistry, biology, and medicine. Its molecular formula is , with a molecular weight of approximately 253.21 g/mol. This compound is classified as a benzoate ester, characterized by the presence of both a nitro group and an ester functional group, which endows it with unique chemical reactivity and potential biological activity.
The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate typically involves the esterification of 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoic acid. This process can be achieved through a reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete esterification.
The molecular structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate can be represented by its InChI string:
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate can participate in several chemical reactions:
The mechanism of action for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate varies based on its application:
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate has several important applications:
This compound's unique structure and properties make it a valuable asset in multiple scientific fields, enhancing its relevance in ongoing research and industrial applications.
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate (CAS: 698985-06-7) is synthesized through a meticulously designed sequence of esterification, nitration, and nucleophilic substitution reactions. The core pathway begins with the esterification of 4-amino-3-nitrobenzoic acid using methanol under acidic catalysis, yielding methyl 4-amino-3-nitrobenzoate as the primary intermediate. This step typically achieves yields exceeding 85% when conducted in anhydrous toluene under reflux conditions [3]. Subsequent nucleophilic substitution introduces the glycine methyl ester moiety, where the amine group attacks the carbonyl carbon of methyl chloroacetate in the presence of inorganic bases like potassium carbonate. Critical reaction parameters include maintaining temperatures below 60°C to prevent di-alkylation and rigorous moisture exclusion to avoid ester hydrolysis [2] [5].
Alternative routes described in patent EP2229359B1 utilize dimethyl malonate as a bifunctional C2 synthon, enabling a one-pot double esterification and decarboxylation sequence. This approach circumvents purification challenges associated with the intermediate chloroacetate derivatives but requires precise stoichiometric control to minimize symmetric byproduct formation [3]. Post-synthetic purification typically involves recrystallization from methanol/water mixtures or chromatographic separation, achieving purity benchmarks of 97-99% as specified by suppliers like Laibo Chem and Weifang Yangxu Group [4] [6].
Table 1: Key Intermediates in Synthetic Pathways
Intermediate | CAS Number | Function | Typical Yield |
---|---|---|---|
Methyl 4-amino-3-nitrobenzoate | 41263-74-5 | Nitroaromatic backbone | 85-92% |
Methyl chloroacetate | 96-34-4 | Glycine precursor | - |
Dimethyl malonate | 108-59-8 | Alternative C2 synthon | 75-80% |
Catalytic innovation significantly enhances the efficiency of synthesizing Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. Palladium-based systems (5-10% Pd/C) enable chemoselective hydrogenation when nitro group reduction must be avoided, operating effectively at 30-50 psi H₂ in polar aprotic solvents like DMF [3]. For nucleophilic displacement, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerate the reaction kinetics by facilitating anion transfer into organic phases, reducing reaction times from 24 hours to under 8 hours while maintaining selectivity >95% [5].
Recent optimizations focus on Lewis acid catalysis using zinc triflate or scandium(III) triflate (0.5-5 mol%), which activate the carbonyl group of methyl chloroacetate toward nucleophilic attack. This allows the alkylation step to proceed at ambient temperatures (25-30°C) rather than elevated temperatures, suppressing thermal degradation pathways that typically limit yields to 70-75%. When combined with molecular sieves to sequester reaction water, these systems achieve yields exceeding 90% with minimal byproduct formation [3] [5]. Weifang Yangxu Group’s production data confirms that catalytic optimization reduces raw material costs by 20% while meeting the stringent 99% purity specifications for pharmaceutical intermediates [5].
The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate employs both solution-phase and solid-phase methodologies, each with distinctive operational advantages and limitations.
Solution-Phase Synthesis remains the dominant industrial approach due to its scalability and minimal infrastructure requirements. Key characteristics include:
Solid-Phase Synthesis employs polymer-supported reagents (e.g., Wang resin-bound amines) for the sequential assembly of the target molecule. This approach features:
Table 2: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | 1-100 kg | <1 kg |
Purity Profile | 97-99% | >99% |
Cycle Time | 24-48 hours | 48-72 hours |
Key Purification | Recrystallization | Filtration |
Solvent Consumption | High (10-20 L/kg) | Moderate (5-8 L/kg) |
Equipment Cost | Low | High |
Continuous flow technology has emerged as a transformative productivity enhancer for Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate manufacturing, particularly for the thermally sensitive alkylation step. In optimized systems, substrate solutions are pumped through temperature-controlled microreactors (channel diameter: 0.5-1 mm) with residence times of 8-15 minutes at 80-100°C. This configuration achieves near-complete conversion (>98%) while avoiding thermal degradation observed in batch reactors [5].
Integrated platforms combine multiple unit operations:
Industrial implementations by entities like Weifang Yangxu Group demonstrate 50% reduction in processing time and 30% lower energy consumption compared to batch processes. Production capacities reach metric ton scales annually, with the compound available in 250mg to 100kg packaging configurations to serve diverse market needs from research to bulk manufacturing [4] [5] [8]. Future development focuses on heterogeneous catalyst integration within flow reactors to enable immediate catalyst separation and reuse, further improving process sustainability.
Table 3: Continuous Flow Process Parameters
Reaction Stage | Residence Time | Temperature | Conversion | Byproducts |
---|---|---|---|---|
Esterification | 20 min | 65°C | >99% | <0.5% |
Alkylation | 12 min | 85°C | 98.2% | 1.1% |
Crystallization | 45 min | -5°C | - | - |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3